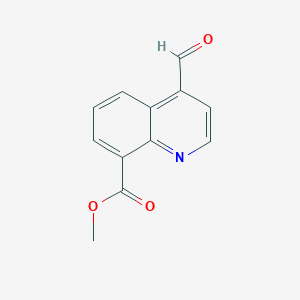

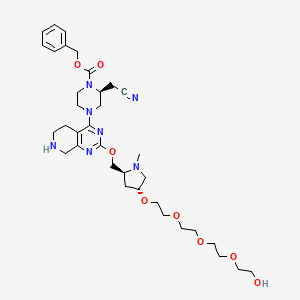

![molecular formula C20H22ClN3O3 B3005093 3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride CAS No. 2408958-59-6](/img/structure/B3005093.png)

3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones is described, which involves the treatment of a precursor compound with N-bromosuccinimide (NBS) in chloroform . Another paper details an improved synthesis method for 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its homologues, which could be adapted to synthesize related compounds . Additionally, a protocol for the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine is reported, which uses 4-(trifluoromethyl)benzoic acid and proceeds via an azomethine ylide intermediate .

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives are explored in the literature. One study determines the structures of hydroxy derivatives of hydropyridine by X-ray diffraction analysis, highlighting the role of hydrogen bonds in molecular packing within crystals . Another paper discusses the crystal structure of a novel piperidin-4-one derivative, emphasizing the nonplanar nature of the molecule and the chair conformation of the piperidine ring .

Chemical Reactions Analysis

The reactivity of piperidine derivatives is also a subject of research. The reaction of a piperidine derivative with NBS in the presence or absence of water is shown to yield various spiro compounds . The bioactivity of a piperidin-4-one derivative against fungi is reported, indicating the potential for these compounds to participate in biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for understanding their potential applications. The inhibitory activity of certain piperidine derivatives towards enzymes such as aromatase is discussed, with Ki values provided for competitive inhibition . The structure-activity relationships of acetylcholinesterase inhibitors, including a piperidine derivative, are explored, revealing the importance of the indanone moiety for potency .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Compounds structurally related to the specified chemical have been studied for their potential antibacterial properties. For instance, compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone have been synthesized under microwave irradiation and tested for antibacterial activity. These studies contribute to understanding the potential antimicrobial applications of such compounds (Merugu, Ramesh & Sreenivasulu, 2010).

Enantiospecific Synthesis

Research has been conducted on the enantiospecific synthesis of related piperidin-3-ols. This type of synthesis is crucial for creating specific enantiomers of compounds, which can have different biological activities and applications. The study showcases a method to synthesize these compounds with high yield and enantiospecificity (Babu et al., 2014).

Novel H1-Antagonists

Structural manipulation of similar compounds has led to the synthesis of novel H1-antagonists. These compounds have potential therapeutic applications in treating allergies or other conditions mediated by histamine activity. This research illustrates the versatility of these compounds in medicinal chemistry (Abou-Gharbia et al., 1995).

Asymmetric Hydrogenation

The synthesis of related compounds through asymmetric hydrogenation has been explored. This process is essential for producing specific stereoisomers, which could have unique biological activities or applications (Bisset et al., 2012).

Antipsychotic Potential

Derivatives of piperidine-2,6-dione have been investigated for their antipsychotic potential. These studies are significant for developing new therapeutic agents for psychiatric disorders (Chen et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

It is suggested that it might be a ligand forubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.

Mode of Action

It is suggested that the compound might induce cereblon to degrade certain proteins . This could potentially alter the function and behavior of cells.

Analyse Biochimique

Biochemical Properties

It is known that this compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules in a variety of ways, potentially influencing biochemical reactions.

Cellular Effects

Given its ability to conjugate with carboxyl linkers, it may influence cell function by interacting with various cellular proteins and enzymes

Propriétés

IUPAC Name |

3-[3-oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3.ClH/c24-18-7-6-17(19(25)22-18)23-12-16-14(2-1-3-15(16)20(23)26)5-4-13-8-10-21-11-9-13;/h1-3,13,17,21H,6-12H2,(H,22,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGIEIAYATIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CC4CCNCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)

![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B3005027.png)

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)